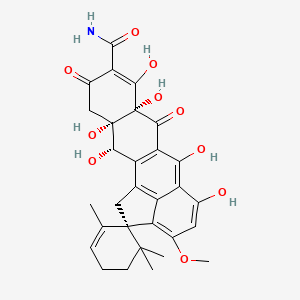

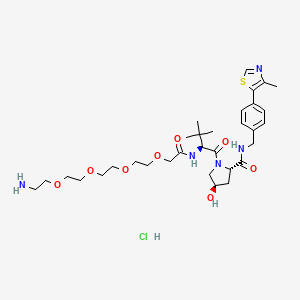

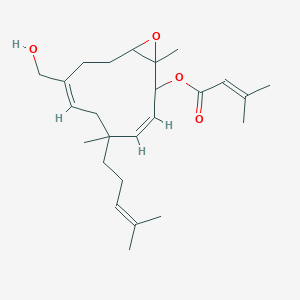

![molecular formula C19H18N4OS2 B611754 N-Cyclopropyl-N-(4-methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide CAS No. 1391737-01-1](/img/structure/B611754.png)

N-Cyclopropyl-N-(4-methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Cyclopropyl-N-(4-methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide (NCTPA) is an organosulfur compound with a wide range of biological activities. It has been widely studied as a potential drug candidate for the treatment of various diseases. This compound has been found to have anti-inflammatory, anti-tumor, anti-viral, and anti-bacterial properties. It has also been found to have neuro- and cardioprotective effects.

Scientific Research Applications

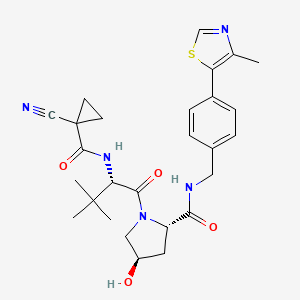

Inhibition of KCC2

VU0463271 is a potent and selective inhibitor of the neuronal K-Cl cotransporter, KCC2 . It displays over 100-fold selectivity versus the Na-K-2Cl cotransporter 1 (NKCC1) and shows no activity against a panel of 68 GPCRs, ion channels, and transporters .

Study of Cation-Chloride Cotransporters (CCCs)

VU0463271 has been used in the study of CCCs, which are fundamental in cell volume homeostasis, transepithelial ion movement, maintenance of intracellular Cl2 concentration, and neuronal excitability . A cryoelectron microscopy structure of human K+–Cl2 cotransporter (KCC)1 bound with the VU0463271 inhibitor in an outward-open state has been presented .

Research on Neuronal Excitability

The compound has been used in research on neuronal excitability. CCCs, which VU0463271 inhibits, play a fundamental role in this area .

Investigation of Cell Volume Homeostasis

VU0463271 has been used in the investigation of cell volume homeostasis. CCCs, which the compound inhibits, are fundamental in this process .

Study of Transepithelial Ion Movement

The compound has been used in the study of transepithelial ion movement. CCCs, which VU0463271 inhibits, are fundamental in this process .

Research on Intracellular Cl2 Concentration

VU0463271 has been used in research on the maintenance of intracellular Cl2 concentration. CCCs, which the compound inhibits, play a fundamental role in this area .

Pain Hypersensitivity Research

VU0463271-induced pain hypersensitivity in mice was abrogated by co-treatment with the NMDAR antagonist, pregabalin (an α2δ-1 inhibitory ligand), or α2δ-1 C-terminus mimicking peptide . This suggests that KCC2 controls presynaptic and postsynaptic NMDAR activity specifically in excitatory dorsal horn neurons .

Research on Nociceptive Transmission

The compound has been used in research on nociceptive transmission. KCC2 impairment preferentially potentiates nociceptive transmission between spinal excitatory interneurons via α2δ-1-bound NMDARs .

Mechanism of Action

Target of Action

The primary target of VU0463271 is the neuronal potassium-chloride cotransporter 2 (KCC2) . KCC2 plays a fundamental role in neuronal excitability and cell volume homeostasis .

Mode of Action

VU0463271 acts as a potent inhibitor of KCC2. It binds to KCC2, resulting in the inhibition of the transporter . This interaction disrupts the normal function of KCC2, leading to changes in the transport of potassium and chloride ions across the neuronal cell membrane .

Biochemical Pathways

The inhibition of KCC2 by VU0463271 affects the electroneutral symport of Cl- with K+ across membranes . This process is crucial for maintaining the intracellular concentration of these ions, which in turn influences neuronal excitability and cell volume homeostasis .

Pharmacokinetics

VU0463271 has a moderate-to-high clearance rate in rats, with a clearance of 57 mL/min/kg following intravenous administration . Its volume of distribution at steady state (Vss) is 0.4 L/kg . These properties, coupled with its moderate-to-high clearance, result in a relatively short half-life (t1/2) of 9 minutes in vivo .

Result of Action

The inhibition of KCC2 by VU0463271 leads to a reversible depolarizing shift in E GABA values and an increase in the spiking of cultured hippocampal neurons . In mouse hippocampal slices under low-Mg2+ conditions, the application of VU0463271 induces unremitting recurrent epileptiform discharges .

properties

IUPAC Name |

N-cyclopropyl-N-(4-methyl-1,3-thiazol-2-yl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4OS2/c1-13-11-26-19(20-13)23(15-7-8-15)18(24)12-25-17-10-9-16(21-22-17)14-5-3-2-4-6-14/h2-6,9-11,15H,7-8,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPONSKCACOZTGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)N(C2CC2)C(=O)CSC3=NN=C(C=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Cyclopropyl-N-(4-methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

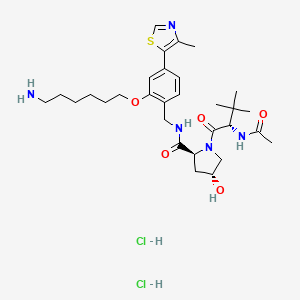

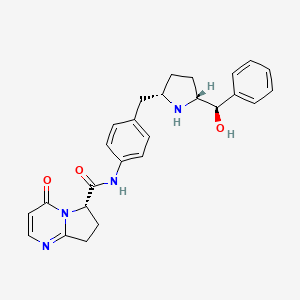

![N-Acetyl-3-Methyl-L-Valyl-(4r)-4-Hydroxy-N-[4-(4-Methyl-1,3-Thiazol-5-Yl)benzyl]-L-Prolinamide](/img/structure/B611673.png)

![methyl (1R,13Z,16S)-13-ethylidene-18-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-17-carboxylate](/img/structure/B611688.png)